molecular formula C15H11F3N2OS B307295 N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea CAS No. 89069-94-3

N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea

Cat. No.: B307295
CAS No.: 89069-94-3
M. Wt: 324.3 g/mol
InChI Key: FHPQVWUHWIPMIS-UHFFFAOYSA-N
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Description

N-benzoyl-N’-[3-(trifluoromethyl)phenyl]thiourea is a chemical compound with the molecular formula C15H11F3N2OS It is known for its unique structural features, which include a benzoyl group, a trifluoromethyl-substituted phenyl ring, and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzoyl-N’-[3-(trifluoromethyl)phenyl]thiourea typically involves the reaction of benzoyl isothiocyanate with 3-(trifluoromethyl)aniline. The reaction is carried out in an appropriate solvent, such as dichloromethane or acetonitrile, under mild conditions. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion. The product is then isolated by filtration or extraction and purified by recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for N-benzoyl-N’-[3-(trifluoromethyl)phenyl]thiourea are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-benzoyl-N’-[3-(trifluoromethyl)phenyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to yield corresponding amines or thiols.

    Substitution: The benzoyl and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-benzoyl-N’-[3-(trifluoromethyl)phenyl]thiourea has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzoyl-N’-[3-(trifluoromethyl)phenyl]thiourea is unique due to its combination of a benzoyl group, a trifluoromethyl-substituted phenyl ring, and a thiourea moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

N-[[3-(trifluoromethyl)phenyl]carbamothioyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2OS/c16-15(17,18)11-7-4-8-12(9-11)19-14(22)20-13(21)10-5-2-1-3-6-10/h1-9H,(H2,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHPQVWUHWIPMIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70356324
Record name N-[[3-(trifluoromethyl)phenyl]carbamothioyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89069-94-3
Record name N-[[3-(trifluoromethyl)phenyl]carbamothioyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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